molecular formula C26H54O B1206267 Isohexacosyl alcohol CAS No. 68444-33-7

Isohexacosyl alcohol

Cat. No.: B1206267
CAS No.: 68444-33-7
M. Wt: 382.7 g/mol
InChI Key: XCAKLCDEUPZJOI-UHFFFAOYSA-N
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Description

Key Identifiers:

Property Value
CAS Registry Number 68444-33-7
Molecular Weight 382.71 g/mol
Synonyms Isohexacosyl alcohol, Undecylpentadecanol, 24-Methylpentacosan-1-ol
SMILES Notation CC(C)CCCCCCCCCCCCCCCCCCCCCCCO
InChI Key XCAKLCDEUPZJOI-UHFFFAOYSA-N

The compound’s branched configuration distinguishes it from linear analogs like hexacosanol (C₂₆H₅₄O), which lacks methyl substitutions. This structural variation influences its physical properties, including melting point and solubility.

Historical Context in Chemical Research

Isohexacosanol was first identified in the mid-20th century during investigations into plant epicuticular waxes. Early studies characterized its presence in Brussels sprouts (Brassica oleracea), where it contributes to the hydrophobic leaf coating. By the 1990s, interest surged alongside research on policosanols —mixtures of long-chain alcohols derived from sugarcane, beeswax, and rice bran. Although policosanol studies primarily focused on octacosanol (C28) and triacontanol (C30), isohexacosanol emerged as a minor component with distinct biochemical interactions.

Relationship to Policosanol Family

Policosanols are defined as mixtures of aliphatic alcohols with chain lengths between C20 and C36. Isohexacosanol belongs to this family as a C26 branched-chain variant , often coexisting with linear homologs in natural waxes.

Comparative Policosanol Composition in Natural Sources:

Source Dominant Alcohols Isohexacosanol Content
Sugarcane Wax Octacosanol (60–70%) <1%
Milk Thistle Oil Octacosanol (75.4%), Triacontanol (8.6%) 2.5%
Brussels Sprouts Hexacosanol, Isohexacosanol Trace amounts

The branched structure of isohexacosanol may influence its bioavailability and metabolic pathways compared to linear policosanols, though mechanistic studies remain limited.

Significance in Biochemical Sciences

Biological Roles:

  • Plant Physiology : As a component of epicuticular waxes, isohexacosanol mitigates water loss and UV damage in plants.
  • Lipid Metabolism : Preliminary studies suggest policosanols, including isohexacosanol, modulate cholesterol synthesis by inhibiting HMG-CoA reductase, though evidence is indirect.
  • Cosmetic Applications : Its emollient properties make it a candidate in skincare formulations for enhancing texture and barrier function.

Research Frontiers:

  • Antioxidant Potential : Structural analogs like hexacosanol exhibit radical-scavenging activity, prompting interest in isohexacosanol’s redox properties.
  • Neurotrophic Effects : Linear C26 alcohols show neuroprotective effects in vitro, raising questions about isohexacosanol’s role in neuronal health.

Properties

CAS No.

68444-33-7

Molecular Formula

C26H54O

Molecular Weight

382.7 g/mol

IUPAC Name

24-methylpentacosan-1-ol

InChI

InChI=1S/C26H54O/c1-26(2)24-22-20-18-16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-19-21-23-25-27/h26-27H,3-25H2,1-2H3

InChI Key

XCAKLCDEUPZJOI-UHFFFAOYSA-N

SMILES

CC(C)CCCCCCCCCCCCCCCCCCCCCCCO

Canonical SMILES

CC(C)CCCCCCCCCCCCCCCCCCCCCCCO

Other CAS No.

68444-33-7

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Isohexacosyl alcohol can be synthesized through several methods:

Industrial Production Methods: Industrial production of this compound often involves the hydrogenation of fatty acid methyl esters derived from natural oils. This process typically uses a metal catalyst such as nickel or palladium under high pressure and temperature conditions .

Chemical Reactions Analysis

Isohexacosyl alcohol undergoes several types of chemical reactions:

    Oxidation: It can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Esterification: It reacts with carboxylic acids or acid anhydrides to form esters in the presence of acid catalysts such as sulfuric acid (H2SO4).

    Dehydration: Under acidic conditions, this compound can undergo dehydration to form alkenes

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)

    Esterification: Carboxylic acids, acid anhydrides, sulfuric acid (H2SO4)

    Dehydration: Acidic conditions, typically using sulfuric acid (H2SO4)

Major Products Formed:

    Oxidation: Aldehydes, carboxylic acids

    Esterification: Esters

    Dehydration: Alkenes

Scientific Research Applications

Isohexacosyl alcohol has a wide range of applications in scientific research:

Mechanism of Action

Isohexacosyl alcohol can be compared with other long-chain fatty alcohols such as:

    Hexacosanol (Ceryl Alcohol): Similar in structure but lacks the methyl group at position 24.

    Octacosanol: Another long-chain fatty alcohol with two additional carbon atoms compared to this compound.

Uniqueness: this compound’s unique feature is the methyl group at position 24, which can influence its physical and chemical properties, making it distinct from other long-chain fatty alcohols .

Comparison with Similar Compounds

Natural Sources

Hexacosyl alcohol is isolated from diverse natural sources, including:

  • Medicinal plants: Hyssopus cuspidatus (神香草) , Tinospora hainanensis (海南青牛胆) .
  • Rice bran wax : As part of a mixture of higher aliphatic alcohols (C22–C32) with demonstrated lipid-regulating and anti-inflammatory properties .

Physicochemical Properties

  • CAS Number : 506-52-5 .
  • Structure : A saturated 26-carbon chain with a terminal -OH group.
  • Physical State : Solid at room temperature, with high hydrophobicity and melting point due to its long alkyl chain.

Comparison with Similar Compounds

Hexacosyl alcohol is part of a homologous series of fatty alcohols. Key structural analogs include tetracosanol (C24), triacontanol (C30), and dotriacontanol (C32). Below is a detailed comparison:

Structural and Molecular Comparison

Compound Molecular Formula CAS Number Molecular Weight (g/mol) Chain Length Natural Sources
Hexacosyl alcohol C₂₆H₅₄O 506-52-5 382.71 C26 Rice bran, Hyssopus, Tinospora
Tetracosanol C₂₄H₅₀O 506-51-4 354.68 C24 Rice bran, plant waxes
Triacontanol C₃₀H₆₂O 593-50-0 438.81 C30 Rice bran, alfalfa
Dotriacontanol C₃₂H₆₆O 6624-79-9 466.88 C32 Rice bran, sugarcane wax

Functional Differences

  • Chain Length vs. Bioactivity: Longer chains (e.g., C30 triacontanol) exhibit stronger anti-fatigue effects and immune modulation in rice bran mixtures compared to C24 or C26 alcohols . Shorter chains (C24 tetracosanol) may have higher bioavailability due to lower hydrophobicity .
  • Derivative Applications: Hexacosyl acetate, an ester derivative, shows antifungal and antibacterial activity in Indigofera heterantha root oil . Tetracosanol (lignoceryl alcohol) is used in cosmetics for its emulsifying properties .

Key Research Findings

Isolation and Identification

  • Hexacosyl alcohol was first isolated from Tinospora hainanensis using silica gel chromatography, marking its discovery in the Menispermaceae family .
  • In Hyssopus cuspidatus, it coexists with flavonoids (e.g., chrysin) and triterpenes (e.g., oleanolic acid), suggesting synergistic therapeutic effects .

Bioactivity Studies

  • Rice bran fatty alcohols : A 2023 study demonstrated that C26–C32 alcohols reduce serum LDL cholesterol by 18–22% in hyperlipidemic models, with hexacosyl alcohol contributing significantly .
  • Antioxidant capacity: Hexacosyl alcohol’s hydroxyl group scavenges free radicals in vitro, though less effectively than phenolic compounds .

Q & A

Q. What analytical techniques are most reliable for identifying and characterizing Isohexacosyl alcohol in complex mixtures?

Gas chromatography-mass spectrometry (GC-MS) is widely used, with retention times around 35.058 minutes and spectral matching against libraries like NIST62.LIB and WILEY229.LIB. Key identifiers include the molecular ion peak (m/z 382.72) and fragment patterns such as m/z 43.05 (base peak). Column chromatography (silica gel, Sephadex LH-20) is effective for purification prior to analysis .

Q. How can this compound be isolated from natural sources like rice bran wax or plant extracts?

Solvent extraction followed by sequential chromatography is standard. For example, rice bran wax is saponified to release fatty alcohols, which are then fractionated using silica gel columns. Hexane-ethyl acetate gradients elute this compound, confirmed via TLC and GC-MS .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

Key properties include a molecular weight of 382.72 g/mol, high hydrophobicity (logP > 8), and a melting point >70°C. These influence solvent selection (e.g., chloroform or hexane for dissolution) and storage conditions (e.g., inert atmosphere to prevent oxidation) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound, such as anti-inflammatory vs. pro-inflammatory effects?

Contradictions may arise from purity variations (>95% vs. lower grades), solvent effects (e.g., DMSO vs. ethanol), or model systems (in vitro vs. in vivo). Methodological solutions:

  • Use HPLC-purified samples (≥99% purity) .
  • Include solvent controls and validate bioactivity across multiple assays (e.g., LPS-induced inflammation models vs. COX-2 inhibition assays) .
  • Compare results with structurally similar alcohols (e.g., tetracosanol) to isolate chain-length effects .

Q. What experimental strategies optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?

  • Esterification: React with acetyl chloride under anhydrous conditions (catalyzed by pyridine) to produce hexacosyl acetate, a common derivative with antifungal activity .
  • Microencapsulation: Use emulsion-solvent evaporation to enhance bioavailability for in vivo studies .
  • Thermal Analysis: Employ DSC/TGA to assess stability (decomposition ~250°C) and compatibility with polymer matrices .

Q. How can researchers address challenges in quantifying trace this compound in environmental or biological samples?

  • Sample Preconcentration: Solid-phase extraction (C18 cartridges) or liquid-liquid extraction (chloroform/water).
  • Sensitivity Enhancement: Derivatize with BSTFA to form trimethylsilyl ethers for improved GC-MS detection limits (sub-ng/mL) .
  • Validation: Spike-recovery experiments and internal standards (e.g., deuterated hexacosanol) to correct for matrix effects .

Methodological and Data Analysis Questions

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound bioactivity studies?

  • Non-linear Regression: Fit data to Hill or log-logistic models (e.g., EC50 calculations) using software like GraphPad Prism.
  • Multivariate Analysis: PCA or PLS to disentangle synergistic effects in mixtures (e.g., rice bran alcohol blends) .
  • Reprodubility Checks: Replicate experiments across independent batches and report SEM with n ≥ 3 .

Q. How should researchers design experiments to validate the lipid-regulating effects of this compound while controlling for confounding factors?

  • Animal Models: Use hyperlipidemic rodents fed high-cholesterol diets, with pair-fed controls.
  • Endpoint Measurements: Plasma LDL/HDL ratios, hepatic lipid accumulation (Oil Red O staining), and transcriptional profiling (e.g., SREBP-1c) .
  • External Validity: Compare results across species (e.g., zebrafish vs. mice) and correlate with in vitro hepatocyte assays .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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